tert-butyl N-(5-bromo-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate
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Overview
Description
tert-Butyl N-(5-bromo-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate: is an organic compound with the molecular formula C14H20BrNO3 It is a derivative of indene, featuring a bromine atom, a hydroxyl group, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate typically involves multiple steps:
Bromination: The starting material, indene, undergoes bromination to introduce a bromine atom at the 5-position.
Hydroxylation: The brominated intermediate is then hydroxylated to introduce a hydroxyl group at the 2-position.
Carbamate Formation: Finally, the hydroxylated intermediate reacts with tert-butyl isocyanate to form the desired tert-butyl carbamate derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
- Substituted indene derivatives
- Carbonyl compounds from oxidation
- Amines and alcohols from hydrolysis
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Pharmacophore Development: The compound’s structure can be modified to develop new pharmacologically active molecules.
Biochemical Studies: Used in studies to understand the interaction of indene derivatives with biological targets.
Industry:
Material Science:
Agrochemicals: Used in the synthesis of compounds with potential agricultural applications.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-bromo-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with molecular targets through its functional groups. The bromine atom and hydroxyl group can participate in hydrogen bonding and electrostatic interactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl N-(5-bromo-3-hydroxy-2-pyridyl)carbamate: Similar structure but with a pyridine ring instead of an indene ring.
tert-Butyl N-(3-hydroxypropyl)carbamate: Similar structure but with a propyl chain instead of an indene ring.
Uniqueness:
- The presence of the indene ring in tert-butyl N-(5-bromo-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate provides unique electronic and steric properties, making it distinct from other similar compounds.
- The combination of bromine, hydroxyl, and carbamate groups offers a versatile platform for further functionalization and derivatization .
Properties
Molecular Formula |
C14H18BrNO3 |
---|---|
Molecular Weight |
328.20 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-12-10-5-4-9(15)6-8(10)7-11(12)17/h4-6,11-12,17H,7H2,1-3H3,(H,16,18) |
InChI Key |
PXDDVSJVCISRJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(CC2=C1C=CC(=C2)Br)O |
Origin of Product |
United States |
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